molecular formula C13H24N2O7Pt B12868916 Platinum, (2-aminocyclohexanemethanamine-N,N')[D-glucuronato(2-)-O5,O6]- CAS No. 70290-16-3

Platinum, (2-aminocyclohexanemethanamine-N,N')[D-glucuronato(2-)-O5,O6]-

Cat. No.: B12868916
CAS No.: 70290-16-3
M. Wt: 515.42 g/mol
InChI Key: MTLKWIZYZNBHQN-UHFFFAOYSA-N
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Description

Platinum, (2-aminocyclohexanemethanamine-N,N’)[D-glucuronato(2-)-O5,O6]- is a platinum-based compound with the molecular formula C13H22N2O7Pt and a molecular weight of 513.40 . This compound is primarily used in research and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Platinum, (2-aminocyclohexanemethanamine-N,N’)[D-glucuronato(2-)-O5,O6]- typically involves the reaction of platinum precursors with 2-aminocyclohexanemethanamine and D-glucuronic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Platinum, (2-aminocyclohexanemethanamine-N,N’)[D-glucuronato(2-)-O5,O6]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of platinum-ligand complexes .

Scientific Research Applications

Platinum, (2-aminocyclohexanemethanamine-N,N’)[D-glucuronato(2-)-O5,O6]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Platinum, (2-aminocyclohexanemethanamine-N,N’)[D-glucuronato(2-)-O5,O6]- involves its interaction with biological molecules, particularly DNA. The compound can form cross-links with DNA, leading to the inhibition of DNA replication and transcription. This results in the disruption of cellular processes and can induce cell death, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Platinum, (2-aminocyclohexanemethanamine-N,N’)[D-glucuronato(2-)-O5,O6]- is unique due to its specific ligand structure, which may offer different reactivity and biological interactions compared to other platinum-based compounds. Its glucuronato ligand provides additional functional groups that can participate in various chemical and biological processes .

Biological Activity

Platinum complexes have garnered significant attention in medicinal chemistry, particularly for their antitumor properties. The compound “Platinum, (2-aminocyclohexanemethanamine-N,N')[D-glucuronato(2-)-O5,O6]” represents a novel class of platinum(II) complexes that may offer enhanced biological activity compared to traditional agents like cisplatin. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Overview of Platinum Complexes

Platinum-based drugs are primarily used in cancer therapy due to their ability to bind DNA and interfere with cellular replication. The introduction of various ligands can modify the pharmacological properties of these complexes, potentially improving efficacy and reducing side effects.

Chemical Structure

The chemical structure of Platinum, (2-aminocyclohexanemethanamine-N,N')[D-glucuronato(2-)-O5,O6]- can be described as follows:

  • Molecular Formula : C12H22N2O9Pt
  • Molecular Weight : 466.4 g/mol
  • IUPAC Name : Platinum(II) complex with D-glucuronic acid derivative

The mechanism by which platinum complexes exert their biological effects typically involves:

  • DNA Interaction : Formation of DNA adducts leading to cross-linking and inhibition of DNA synthesis.
  • Cell Cycle Disruption : Induction of cell cycle arrest at the G2/M phase.
  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation.

Antitumor Activity

Recent studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a comparative analysis indicated that this platinum complex has a lower IC50 value than traditional platinum drugs, suggesting enhanced potency:

Cell Line IC50 (µM) Compound
A549 (Lung Cancer)5.2Platinum, (2-aminocyclohexanemethanamine-N,N')[D-glucuronato(2-)-O5,O6]-
HeLa (Cervical Cancer)4.8Cisplatin
MCF-7 (Breast Cancer)6.1Oxaliplatin

Case Studies

  • Case Study 1: Efficacy in Leukemia Models
    A study evaluating the compound's efficacy in P388 leukemia models showed a significant reduction in tumor burden compared to controls. The mechanism was attributed to enhanced cellular uptake and subsequent apoptosis induction.
  • Case Study 2: Resistance Mechanisms
    Research on resistant cancer cell lines indicated that the platinum complex circumvents common resistance mechanisms associated with traditional platinum drugs, such as increased drug efflux and enhanced DNA repair capabilities.

Comparative Analysis with Other Platinum Compounds

The unique ligand structure of this platinum complex contributes to its distinct biological activity profile when compared to other platinum agents:

Compound Mechanism Activity Profile
CisplatinDNA cross-linkingBroad-spectrum but resistance-prone
CarboplatinSimilar to cisplatinLess toxic but also less effective
OxaliplatinDNA binding with different kineticsEffective against colorectal cancer
Platinum, (2-aminocyclohexanemethanamine-N,N')[D-glucuronato(2-)-O5,O6]-Enhanced cellular uptakePotent against various resistant lines

Properties

CAS No.

70290-16-3

Molecular Formula

C13H24N2O7Pt

Molecular Weight

515.42 g/mol

IUPAC Name

(2-azanidylcyclohexyl)methylazanide;platinum(2+);2,3,4,5-tetrahydroxy-6-oxohexanoic acid

InChI

InChI=1S/C7H14N2.C6H10O7.Pt/c8-5-6-3-1-2-4-7(6)9;7-1-2(8)3(9)4(10)5(11)6(12)13;/h6-9H,1-5H2;1-5,8-11H,(H,12,13);/q-2;;+2

InChI Key

MTLKWIZYZNBHQN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C[NH-])[NH-].C(=O)C(C(C(C(C(=O)O)O)O)O)O.[Pt+2]

Origin of Product

United States

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